(3S)-1-benzyl-4,4-difluoropyrrolidin-3-amine
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Overview
Description
(3S)-1-benzyl-4,4-difluoropyrrolidin-3-amine is a synthetic organic compound characterized by a pyrrolidine ring substituted with a benzyl group and two fluorine atoms at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-benzyl-4,4-difluoropyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions, often using benzyl halides.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-benzyl-4,4-difluoropyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(3S)-1-benzyl-4,4-difluoropyrrolidin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S)-1-benzyl-4,4-difluoropyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3S)-1-benzyl-4-fluoropyrrolidin-3-amine: Similar structure with one less fluorine atom.
(3S)-1-benzylpyrrolidin-3-amine: Lacks fluorine atoms.
(3S)-1-benzyl-4,4-dichloropyrrolidin-3-amine: Chlorine atoms instead of fluorine.
Uniqueness
(3S)-1-benzyl-4,4-difluoropyrrolidin-3-amine is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity, biological activity, and stability compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H14F2N2 |
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Molecular Weight |
212.24 g/mol |
IUPAC Name |
(3S)-1-benzyl-4,4-difluoropyrrolidin-3-amine |
InChI |
InChI=1S/C11H14F2N2/c12-11(13)8-15(7-10(11)14)6-9-4-2-1-3-5-9/h1-5,10H,6-8,14H2/t10-/m0/s1 |
InChI Key |
YHCYPHHQYXAKKZ-JTQLQIEISA-N |
Isomeric SMILES |
C1[C@@H](C(CN1CC2=CC=CC=C2)(F)F)N |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)(F)F)N |
Origin of Product |
United States |
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